2,2'-Bithieno[3,2-b]thiophene
Overview
Description
2,2’-Bithieno[3,2-b]thiophene is an organic compound with the molecular formula C12H6S4. It is a fused heterocyclic compound consisting of two thiophene rings connected through a central thiophene unit. This compound is known for its unique electronic properties and has been extensively studied for its applications in organic electronics, particularly in organic solar cells and organic field-effect transistors .
Mechanism of Action
Target of Action
2,2’-Bithieno[3,2-b]thiophene is primarily used as a binary pi-conjugated spacer in the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . It is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials .
Mode of Action
The compound interacts with its targets by extending the π-conjugation structure of the polymer backbone . This interaction enhances the photovoltaic performance of polymer solar cells (PSCs) by inserting an additional appropriate donor unit in the D–A polymer .
Biochemical Pathways
The biochemical pathways affected by 2,2’-Bithieno[3,2-b]thiophene are primarily related to the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . The compound’s role in these pathways contributes to the development of organic electronic devices .
Pharmacokinetics
Its molecular weight of 27844 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2,2’-Bithieno[3,2-b]thiophene’s action are primarily observed in its role as a binary pi-conjugated spacer in the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . It contributes to the development of organic electronic devices with higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Action Environment
The action, efficacy, and stability of 2,2’-Bithieno[3,2-b]thiophene can be influenced by various environmental factors. For instance, the alkylation on the terminal thiophene ring can effectively tune the molecular stacking from a cofacial herringbone stacking mode to layer-by-layer packing . More research is needed to fully understand the influence of environmental factors on this compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that the compound can effectively tune the molecular stacking from a cofacial herringbone stacking mode to layer-by-layer packing .
Cellular Effects
It is used in the synthesis of dyes for dye-sensitized solar cells, suggesting that it may interact with cellular components in a way that influences their function .
Molecular Mechanism
It is known to be involved in the synthesis of dyes for dye-sensitized solar cells, suggesting that it may interact with other molecules in a way that influences their function .
Temporal Effects in Laboratory Settings
It is used in the synthesis of dyes for dye-sensitized solar cells, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is used in the synthesis of dyes for dye-sensitized solar cells, suggesting that it may have effects at different dosages .
Metabolic Pathways
It is used in the synthesis of dyes for dye-sensitized solar cells, suggesting that it may interact with enzymes or cofactors .
Transport and Distribution
It is used in the synthesis of dyes for dye-sensitized solar cells, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is used in the synthesis of dyes for dye-sensitized solar cells, suggesting that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithieno[3,2-b]thiophene typically involves the cyclization of appropriate precursors. One common method is the Stille coupling reaction, where 2,2’-dibromo-1,1’-bithiophene is reacted with a stannylated thiophene derivative in the presence of a palladium catalyst . The reaction conditions usually involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bithieno[3,2-b]thiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithieno[3,2-b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2,2’-Bithieno[3,2-b]thiophene has a wide range of scientific research applications, including:
Organic Electronics: Used as a donor material in organic solar cells and as a hole transport material in perovskite solar cells. Its unique electronic properties enhance the efficiency and stability of these devices.
Organic Field-Effect Transistors (OFETs): Employed as an active layer material due to its high charge mobility and stability.
Dye-Sensitized Solar Cells: Acts as a binary pi-conjugated spacer in the synthesis of highly efficient and stable dyes.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Another fused thiophene derivative with similar electronic properties but lacks the central thiophene unit.
Thieno[3,2-b]thiophene: A related compound with a different fusion pattern of the thiophene rings.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex fused thiophene derivative with extended conjugation.
Uniqueness
2,2’-Bithieno[3,2-b]thiophene is unique due to its central thiophene unit, which provides a more planar and rigid structure compared to other similar compounds. This structural feature enhances its electronic properties, making it particularly suitable for applications in organic electronics and photovoltaics .
Properties
IUPAC Name |
5-thieno[3,2-b]thiophen-5-ylthieno[3,2-b]thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S4/c1-3-13-9-5-11(15-7(1)9)12-6-10-8(16-12)2-4-14-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFFDKMGCBNSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C3=CC4=C(S3)C=CS4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461717 | |
Record name | 2,2'-Bithieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648430-73-3 | |
Record name | 2,2'-Bithieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 648430-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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